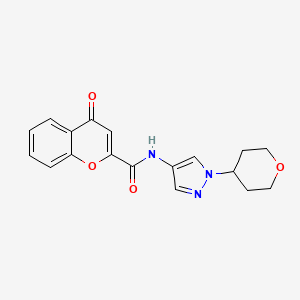

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-15-9-17(25-16-4-2-1-3-14(15)16)18(23)20-12-10-19-21(11-12)13-5-7-24-8-6-13/h1-4,9-11,13H,5-8H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUDZBCXHNBNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as acids or bases, are used to facilitate these transformations under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide

- Structural Differences :

- The benzothiazole ring replaces the tetrahydro-2H-pyran-pyrazole moiety, introducing a rigid, aromatic heterocycle with a trifluoromethyl group.

- The chromene core and carboxamide linkage are retained.

- Functional Implications: The trifluoromethyl group enhances lipophilicity and metabolic resistance but may reduce aqueous solubility compared to the pyran-pyrazole group .

N-[3-Carbamoyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide

- Structural Differences :

- Replaces the chromene-2-carboxamide with an oxazole-4-carboxamide group.

- Incorporates a 2-methylpyridin-4-yl substituent instead of the chromene scaffold.

- Oxazole rings are associated with metabolic stability but may reduce π-π stacking interactions compared to chromenes .

| Property | Target Compound | Oxazole-Pyridine Analog |

|---|---|---|

| Core Structure | Chromene | Oxazole |

| Aromatic Systems | Chromene (planar, conjugated) | Oxazole and pyridine (rigid, heteroaromatic) |

| Bioavailability | Moderate (chromene’s polarity vs. oxazole’s stability) | Enhanced (pyridine’s basicity aids membrane permeability) |

1,3,4-Thiadiazole Derivatives

- Structural Differences :

- Functional Implications :

Key Research Findings and Implications

- Chromene vs. Benzothiazole/Oxazole : Chromene derivatives prioritize electronic modulation and solubility, while benzothiazole/oxazole analogs favor lipophilicity and metabolic resistance .

- Role of Substituents : The tetrahydro-2H-pyran group in the target compound balances solubility and stability, contrasting with the antimicrobial thiadiazoles’ simpler structures .

Biological Activity

4-Oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, which includes a chromene core, a pyrazole ring, and a tetrahydropyran moiety, suggesting various mechanisms of action and therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 341.38 g/mol. The structure includes:

- Chromene moiety : Contributing to its aromatic properties.

- Pyrazole ring : Known for its biological activity, particularly in enzyme inhibition.

- Tetrahydropyran group : Potentially enhancing lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains. In particular, it has been tested for its efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial properties.

-

Enzyme Inhibition

- The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies have reported IC50 values ranging from 105.39 to 742.78 nM for related compounds, suggesting that derivatives of this structure may also exhibit potent CDK inhibition.

-

Antioxidant Activity

- The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Results showed scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant potential.

-

Anti-inflammatory Effects

- In vitro studies have demonstrated that the compound stabilizes human red blood cell membranes, suggesting anti-inflammatory properties with percentages ranging from 86.70% to 99.25% in membrane stabilization assays.

-

Cytotoxicity

- Preliminary cytotoxicity assays indicate that certain derivatives exhibit selective cytotoxic effects on cancer cell lines, with IC50 values ranging from 86.2 µM to 170 µM.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The pyrazole ring is known for its ability to bind to active sites of enzymes, thereby inhibiting their function.

- Radical Scavenging : The chromene structure likely contributes to the radical scavenging activity through electron donation.

- Membrane Stabilization : The amphiphilic nature due to the tetrahydropyran moiety may enhance membrane interaction, leading to stabilization effects.

Q & A

Q. What are the established synthetic routes for 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Carboxamide formation via activation of the chromene-2-carboxylic acid using reagents like EDCI/NHS in dichloromethane under nitrogen atmosphere, followed by reaction with the tetrahydro-2H-pyran-pyrazole amine derivative .

- Purification : Column chromatography (e.g., silica gel) is commonly employed, with solvent systems optimized based on polarity. Final products are characterized using NMR and APCI-MS to confirm structural integrity .

Q. How is the structural identity of the compound confirmed post-synthesis?

- Spectroscopic analysis : NMR (to resolve aromatic protons and pyran/pyrazole substituents), NMR (to confirm carbonyl and heterocyclic carbons), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Elemental analysis : Matches calculated C, H, N percentages with experimental values to ensure purity (>95%) .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Solvents : Dichloromethane or DMF for coupling steps, ethanol/water mixtures for crystallization .

- Temperature : Reactions often proceed at room temperature for 12–24 hours, though reflux (e.g., 105°C in benzene) may be used for thioamide derivatization .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). The tetrahydro-2H-pyran and pyrazole moieties are critical for hydrogen bonding and hydrophobic interactions .

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key residues for binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., IC measurements) under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic stability testing : Compare hepatic microsomal degradation rates to clarify discrepancies in in vivo vs. in vitro efficacy .

Q. How can synthetic byproducts or isomers be identified and mitigated?

- HPLC-MS monitoring : Detect intermediates/byproducts during synthesis. For example, oxo vs. thioxo chromene derivatives (mass shift of 16 Da) require careful sulfurization control .

- Chiral chromatography : Resolve enantiomers if asymmetric centers form during pyran or pyrazole ring closure .

Methodological Challenges & Data Analysis

Q. What analytical techniques quantify the compound’s solubility and stability in biological buffers?

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.